Dibutylaminoethyl p-fluorobenzoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylaminoethyl p-fluorobenzoate hydrochloride typically involves the esterification of p-fluorobenzoic acid with 2-(dibutylamino)ethanol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dibutylaminoethyl p-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols . Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Dibutylaminoethyl p-fluorobenzoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dibutylaminoethyl p-fluorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dibutylaminoethyl p-fluorobenzoate hydrochloride include:
- Dibutylaminoethyl benzoate hydrochloride
- Dibutylaminoethyl p-chlorobenzoate hydrochloride
- Dibutylaminoethyl p-methylbenzoate hydrochloride
Uniqueness
This compound is unique due to the presence of the fluorine atom in its structure, which can significantly influence its chemical properties and reactivity . This fluorine substitution can enhance the compound’s stability, lipophilicity, and potential biological activity compared to its non-fluorinated analogs .
Properties
CAS No. |
495-65-8 |
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Molecular Formula |
C17H27ClFNO2 |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
2-(dibutylamino)ethyl 4-fluorobenzoate;hydrochloride |
InChI |
InChI=1S/C17H26FNO2.ClH/c1-3-5-11-19(12-6-4-2)13-14-21-17(20)15-7-9-16(18)10-8-15;/h7-10H,3-6,11-14H2,1-2H3;1H |
InChI Key |
CMWBRWHYPIGOMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCOC(=O)C1=CC=C(C=C1)F.Cl |
Origin of Product |
United States |
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